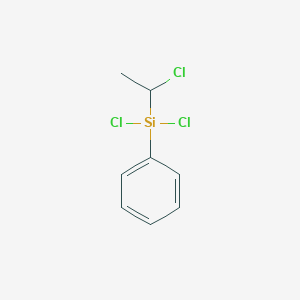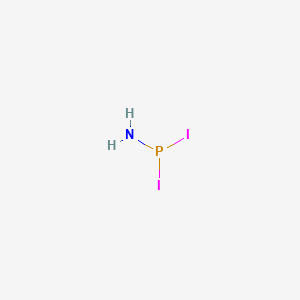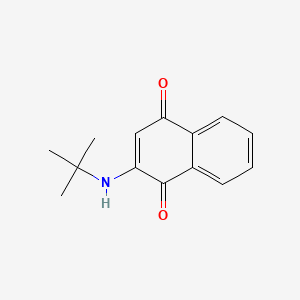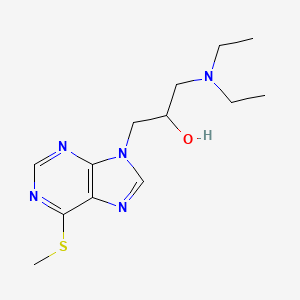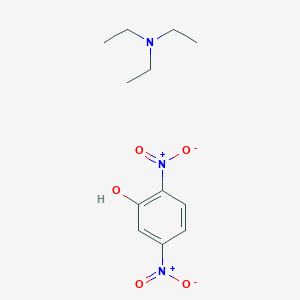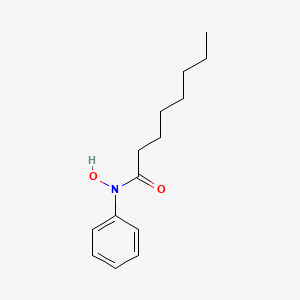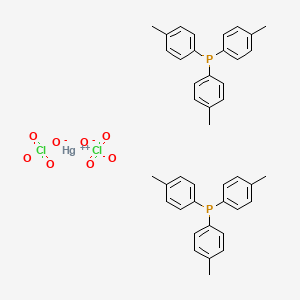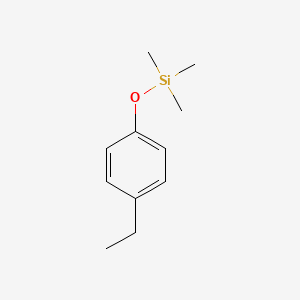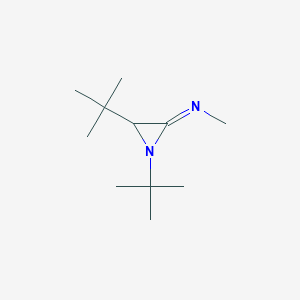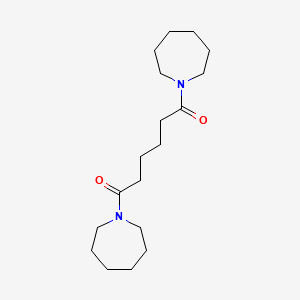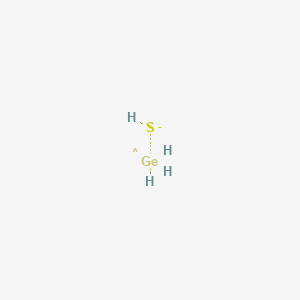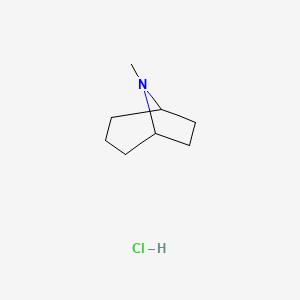
Tropane, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tropane, hydrochloride is a compound derived from tropane alkaloids, which are naturally occurring secondary metabolites found in various plant families, particularly Solanaceae and Erythroxylaceae . Tropane alkaloids are characterized by their unique bicyclic structure, which includes a tropane ring system. These compounds have significant pharmacological properties and have been used in medicine for centuries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tropane, hydrochloride typically involves the chemical modification of tropane alkaloids. One common method is the extraction of tropane alkaloids from plants, followed by chemical reactions to produce the hydrochloride salt . The extraction process often involves liquid-liquid extraction or solid-phase extraction using conventional sorbents .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. Advanced techniques such as high-performance liquid chromatography and capillary electrophoresis are used to ensure the purity of the compound . Additionally, biotechnological methods, including microbial biosynthesis, are emerging as potential production methods .
Chemical Reactions Analysis
Types of Reactions: Tropane, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenating agents like chlorine or bromine .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce tropinone, while reduction can yield tropanol .
Scientific Research Applications
Tropane, hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing various pharmacologically active compounds . In biology, it serves as a tool for studying neurotransmitter systems due to its ability to interact with acetylcholine receptors . In medicine, this compound is used in the development of drugs for treating conditions such as motion sickness, nausea, and muscle spasms . Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products .
Mechanism of Action
Tropane, hydrochloride exerts its effects by blocking the action of the neurotransmitter acetylcholine in the central and peripheral nervous systems . It binds to muscarinic and nicotinic receptors, preventing acetylcholine from activating these receptors . This anticholinergic mechanism is responsible for its therapeutic effects, such as reducing muscle spasms and preventing nausea .
Comparison with Similar Compounds
Similar Compounds: Tropane, hydrochloride is similar to other tropane alkaloids, such as atropine, scopolamine, and cocaine . These compounds share the tropane ring structure and have similar pharmacological properties .
Uniqueness: What sets this compound apart from other similar compounds is its specific chemical modifications, which enhance its pharmacological properties and make it suitable for various therapeutic applications . For example, while atropine and scopolamine are primarily used for their anticholinergic effects, this compound has a broader range of applications due to its unique chemical structure .
Properties
CAS No. |
23555-06-8 |
|---|---|
Molecular Formula |
C8H16ClN |
Molecular Weight |
161.67 g/mol |
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c1-9-7-3-2-4-8(9)6-5-7;/h7-8H,2-6H2,1H3;1H |
InChI Key |
PTEBDBUMFCLAAP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCCC1CC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




